molecular formula C6H12ClNO B7856147 (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride

(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride

Cat. No. B7856147
M. Wt: 149.62 g/mol
InChI Key: XADOTNAXKKFKDY-KNCHESJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO and its molecular weight is 149.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Diastereoselective Synthesis

  • A study by Mahía et al. (2017) demonstrated a diastereoselective method for constructing the 6-oxa-2-azabicyclo[3.2.1]octane scaffold from chiral α-hydroxyaldehyde derivatives using aza-Prins cyclization. This research provides a new route for asymmetric synthesis of these compounds, highlighting their potential utility in synthetic organic chemistry (Mahía et al., 2017).

Efficient Synthesis Processes

  • Connolly et al. (2010) described a four-step process to synthesize 8-oxa-3-aza-bicyclo[3.2.1]octane hydrochloride, starting from 5-hydroxymethyl-2-furfuraldehyde. The study highlights the importance of controlling acetonitrile content to avoid impurities in the synthesis process (Connolly et al., 2010).

Crystal Structure Characterization

  • Wu et al. (2015) synthesized and characterized a related compound, providing detailed insights into its molecular structure and properties through NMR, HRMS spectroscopy, and X-ray crystallography. This research contributes to a deeper understanding of the structural characteristics of these compounds (Wu et al., 2015).

Novel Synthetic Routes

  • A novel synthesis route for 8-oxa-3-azabicyclo[3.2.1]octane was explored by Cui et al. (2015), using a one-pot aminocyclization of 2,5-tetrahydrofurandimethanol catalyzed by Pt/NiCuAlOx. This approach demonstrates an efficient method to produce valuable building blocks for bioactive molecules (Cui et al., 2015).

Biological Activity and Medicinal Applications

  • Research by Williams et al. (2007) provided an efficient preparation method for 8-oxa-6-azabicyclo[3.2.1]octanes, which are incorporated into structures exhibiting pharmacophore characteristics found in zoanthamine alkaloids, indicating their potential in medicinal chemistry (Williams et al., 2007).

Applications in Asymmetric Synthesis

  • The synthesis of chiral 8-oxa-6-azabicyclo[3.2.1]octane ring systems from carbohydrates was investigated by Francisco et al. (2000), demonstrating a methodology that serves as a strategy for preparing these bicyclic arrays and selectively oxidizing specific carbons of carbohydrate skeletons (Francisco et al., 2000).

properties

IUPAC Name

(1S,5R)-8-oxa-3-azabicyclo[3.2.1]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-2-6-4-7-3-5(1)8-6;/h5-7H,1-4H2;1H/t5-,6+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADOTNAXKKFKDY-KNCHESJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC1O2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CNC[C@@H]1O2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 2
(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 3
(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 4
(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 5
(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 6
(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride

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